2-Ethyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an ethyl group at the 2-position and a 3-methoxyphenyl group at the 7-position.
Preparation Methods
The synthesis of 2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole and pyrimidine rings.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Scientific Research Applications
2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, an inhibitor of PHD-1, and an inhibitor of JAK1 and JAK2 . These interactions result in the modulation of various biological processes, such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure but differ in the substitution pattern and biological activities.
Triazole-pyrimidine hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds exhibit anticancer activities and have different substitution patterns compared to 2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine.
The uniqueness of 2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H14N4O/c1-3-13-16-14-15-8-7-12(18(14)17-13)10-5-4-6-11(9-10)19-2/h4-9H,3H2,1-2H3 |
InChI Key |
WJXKVGISNLQNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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